molecular formula C15H16N4S2 B13362773 Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Cat. No.: B13362773
M. Wt: 316.4 g/mol
InChI Key: KPFGSWPRWAIOHH-CMDGGOBGSA-N
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Description

Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate aldehydes or ketones. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different substituents.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepine: Contains an additional nitrogen atom in the ring structure.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Lacks the isopropyl and phenylvinyl groups.

Uniqueness

Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl and phenylvinyl groups enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C15H16N4S2

Molecular Weight

316.4 g/mol

IUPAC Name

6-[(E)-2-phenylethenyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16N4S2/c1-11(2)20-10-13-16-17-15-19(13)18-14(21-15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+

InChI Key

KPFGSWPRWAIOHH-CMDGGOBGSA-N

Isomeric SMILES

CC(C)SCC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3

Origin of Product

United States

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